molecular formula C12H11IN2O2 B12895293 Carbamic acid, dimethyl-, 8-iodo-7-quinolinyl ester CAS No. 829666-40-2

Carbamic acid, dimethyl-, 8-iodo-7-quinolinyl ester

Cat. No.: B12895293
CAS No.: 829666-40-2
M. Wt: 342.13 g/mol
InChI Key: DONLELQVTHRFNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Iodoquinolin-7-yl dimethylcarbamate is a chemical compound with the molecular formula C12H11IN2O2 and a molecular weight of 342.13 g/mol . It is an amine derivative and is known for its applications in various scientific fields.

Preparation Methods

The synthesis of 8-Iodoquinolin-7-yl dimethylcarbamate involves several steps. One common method includes the halogenation of quinoline derivatives. For instance, a metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines can be achieved using trihaloisocyanuric acid as a halogen source under air at room temperature . This method provides a highly economical route to halogenated quinolines with excellent functional group tolerance.

Chemical Reactions Analysis

8-Iodoquinolin-7-yl dimethylcarbamate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 8-Iodoquinolin-7-yl dimethylcarbamate involves its interaction with molecular targets and pathways. For instance, quinoline derivatives are known to interfere with metal ion homeostasis and disrupt cell membranes . This compound may also act as a metal chelator, affecting various biological processes.

Comparison with Similar Compounds

8-Iodoquinolin-7-yl dimethylcarbamate can be compared with other quinoline derivatives such as:

These compounds share similar structural features but differ in their specific applications and mechanisms of action, highlighting the uniqueness of 8-Iodoquinolin-7-yl dimethylcarbamate in its diverse applications.

Properties

CAS No.

829666-40-2

Molecular Formula

C12H11IN2O2

Molecular Weight

342.13 g/mol

IUPAC Name

(8-iodoquinolin-7-yl) N,N-dimethylcarbamate

InChI

InChI=1S/C12H11IN2O2/c1-15(2)12(16)17-9-6-5-8-4-3-7-14-11(8)10(9)13/h3-7H,1-2H3

InChI Key

DONLELQVTHRFNA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=C(C2=C(C=CC=N2)C=C1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.